Bacteriocin 31 is primarily derived from strains of Enterococcus faecalis. The genetic determinants for its production are located on plasmids, specifically the pYI17 plasmid, which harbors the bacteriocin gene (bacA) and an immunity gene (bacB) . These genes are crucial for the synthesis and functionality of the bacteriocin, enabling the producing strain to resist its own antimicrobial effects.
Bacteriocin 31 is classified within the group of Class IIa bacteriocins, which are characterized by their heat stability and broad-spectrum antimicrobial activity. This classification is based on its structural features and amino acid composition, although it possesses an altered N-terminal sequence that raises questions about its precise classification within this group .
The synthesis of Bacteriocin 31 involves ribosomal translation of its corresponding mRNA, which is encoded by the bacA gene. The production process can be optimized through fermentation techniques that enhance yield and activity.
In laboratory settings, Bacteriocin 31 can be synthesized using recombinant DNA technology. The bacA gene can be cloned into suitable expression vectors, allowing for large-scale production in microbial hosts. Purification typically involves ammonium sulfate precipitation followed by chromatographic techniques such as ion-exchange chromatography .
Bacteriocin 31 consists of a linear polypeptide chain with a specific sequence that contributes to its antimicrobial properties. The peptide is characterized by a conserved N-terminal motif typical of Class IIa bacteriocins, though it has unique variations that may influence its activity .
The molecular mass of Bacteriocin 31 is approximately 7 kDa, and it comprises around 67 amino acids . The presence of disulfide bonds in its structure contributes to its stability and function.
Bacteriocin 31 undergoes various chemical reactions that are critical for its activity. These include interactions with target cell membranes, leading to pore formation and subsequent cell lysis. The mechanism involves binding to specific receptors on susceptible bacterial cells.
The bacteriocin's activity can be affected by environmental factors such as pH and temperature, which influence its stability and efficacy. Studies have shown that modifications to the peptide structure can enhance or diminish its antimicrobial properties .
The primary mechanism of action for Bacteriocin 31 involves binding to the lipid bilayer of target bacteria, leading to membrane disruption. This results in leakage of cellular contents and ultimately cell death.
Bacteriocin 31 is a heat-stable peptide that retains activity after exposure to high temperatures, making it suitable for food preservation applications. Its solubility in water allows for easy incorporation into various formulations.
The peptide's stability is influenced by factors such as ionic strength and pH. It has been shown to maintain activity across a range of conditions, although extreme environments may lead to degradation .
Bacteriocin 31 has several promising applications in both food industry and clinical settings:
Bacteriocin 31 is encoded on the 57.5 kb conjugative plasmid pYI17 isolated from Enterococcus faecalis YI717. This plasmid belongs to the pheromone-responsive plasmid (PRP) family, which facilitates highly efficient conjugative transfer between enterococcal strains in response to peptide pheromones secreted by recipient cells [2] [3]. The pheromone triggers plasmid-encoded aggregation substances that promote cell adhesion and formation of mating aggregates. Within this plasmid, the bacteriocin 31 determinant occupies a 1.0-kb EcoRI fragment (located between 3.37–3.87 kb on the physical map), which is sufficient to confer bacteriocin production when cloned into non-producing hosts like E. faecalis OG1X or E. hirae 9790 [2] [3]. The integration of bacteriocin genes on a conjugative plasmid enables horizontal gene transfer, expanding the ecological distribution of Bacteriocin 31-producing strains in microbial communities.
Table 1: Genetic Features of pYI17 Plasmid
Feature | Description |
---|---|
Plasmid Size | 57.5 kilobases (kb) |
Conjugative System | Pheromone-responsive (cAD1-like) |
Bacteriocin Determinant | 1.0-kb EcoRI fragment (Position: 3.37–3.87 kb) |
Host Range | Enterococcus faecalis, E. hirae |
Transfer Efficiency | Enhanced by peptide pheromone-induced aggregation |
The bacteriocin 31 operon minimally comprises two core structural genes:
Mutational analysis demonstrates that bacA is indispensable for antimicrobial activity, while bacB is essential for self-protection. The two genes function synergistically: bacA provides the bacteriocin payload, and bacB shields the producer from auto-inhibition, enabling ecological competitiveness [3].
Table 2: Functional Domains of Bacteriocin 31 Structural Genes
Gene | Protein Function | Size (aa) | Key Features | Mutational Phenotype |
---|---|---|---|---|
bacA | Bacteriocin precursor | 67 (precursor) | N-terminal signal sequence; hydrophobic core | Loss of antimicrobial activity |
bacB | Immunity protein | 94 | Transmembrane domains; cytoplasmic binding sites | Loss of self-immunity |
The bacteriocin 31 genes are organized into a single operon with the architecture bacA–bacB–ORF3. Transcriptional analysis using Tn5 insertion mutagenesis and Northern blotting confirmed that these genes are co-transcribed as a polycistronic mRNA unit [3] [6]. The operon is driven by a single promoter upstream of bacA, containing conserved -10 (TATAAT) and -35 (TTGACA) hexamers characteristic of σ⁷⁰-dependent promoters in Gram-positive bacteria.
Notably:
Table 3: Transcriptional Organization of the Bacteriocin 31 Operon
Component | Function | Transcriptional Evidence |
---|---|---|
Promoter (PbacA) | σ⁷⁰-dependent initiation | -35 (TTGACA) and -10 (TATAAT) boxes identified |
bacA | Bacteriocin precursor | Co-transcribed with bacB and ORF3 |
bacB | Immunity protein | Transcript abolished by bacA Tn5 insertions |
ORF3 | Unknown function (98 aa) | Co-transcribed; dispensable for activity |
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